
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1-[(4-ethylamino)-1,5-dihydro-5-oxo-4H-pyrazol-3-yl]anthracene-9,10-dione sulfonic acid and is commonly referred to as EDAAD.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- involves the conversion of anthracene to 2-anthracenesulfonic acid, followed by the introduction of an amino and ethylamino group at positions 1 and 4 of the anthracene ring system, respectively. The final step involves the reduction of the ketone groups to form the dihydro-9,10-dioxo compound.
Starting Materials
Anthracene, Sulfuric acid, Sodium nitrate, Sodium sulfite, Ammonia, Ethylamine, Sodium borohydride, Acetic acid
Reaction
Anthracene is first sulfonated with sulfuric acid to form 2-anthracenesulfonic acid., The sulfonic acid group is then converted to a nitro group using sodium nitrate and sulfuric acid., The nitro group is reduced to an amino group using sodium sulfite and ammonia., The amino group is then reacted with ethylamine to form the 1-amino-4-(ethylamino) derivative., The ketone groups are reduced to form the dihydro-9,10-dioxo compound using sodium borohydride and acetic acid.
Mecanismo De Acción
The mechanism of action of EDAAD is not well understood, but it is believed to involve the formation of a complex with the target molecule or ion. This complex formation leads to a change in the electronic properties of EDAAD, resulting in a change in its fluorescence or redox behavior.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of EDAAD. However, some studies have suggested that EDAAD may have antioxidant and anti-inflammatory properties. It has also been shown to have cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EDAAD is its high stability and solubility in water, which makes it easy to handle in lab experiments. However, one of the limitations is its relatively low quantum yield, which can make it difficult to detect in some applications.
Direcciones Futuras
There are several future directions for the research on EDAAD. One potential area of study is the development of new applications for EDAAD in the fields of electrochemistry, fluorescence sensing, and photocatalysis. Another area of study is the modification of EDAAD to improve its properties, such as its quantum yield and selectivity. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of EDAAD.
Aplicaciones Científicas De Investigación
EDAAD has been extensively studied for its potential applications in various fields, including electrochemistry, fluorescence sensing, and photocatalysis. In electrochemistry, EDAAD has been used as an electrode material for the detection of dopamine and other neurotransmitters. In fluorescence sensing, EDAAD has been used as a probe for the detection of metal ions and other analytes. In photocatalysis, EDAAD has been used as a catalyst for the degradation of organic pollutants.
Propiedades
Número CAS |
52373-92-9 |
|---|---|
Nombre del producto |
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- |
Fórmula molecular |
C16H14N2O5S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-amino-1-(ethylamino)-5,6-dioxophenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-2-18-10-7-12(24(21,22)23)15(17)14-9(10)5-3-8-4-6-11(19)16(20)13(8)14/h3-7,18H,2,17H2,1H3,(H,21,22,23) |
Clave InChI |
QVMFMJICRWNUOS-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
SMILES canónico |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



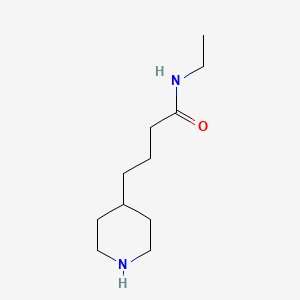
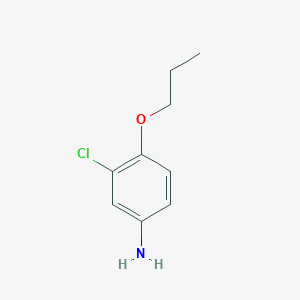
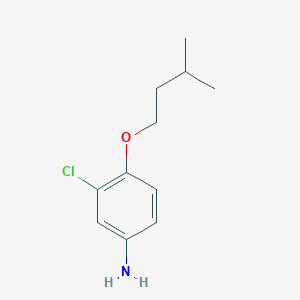
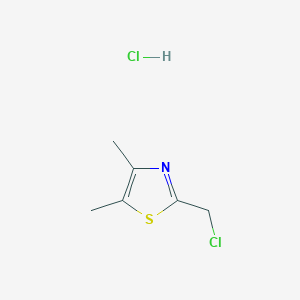
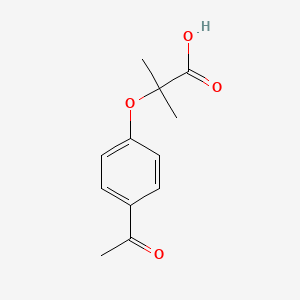
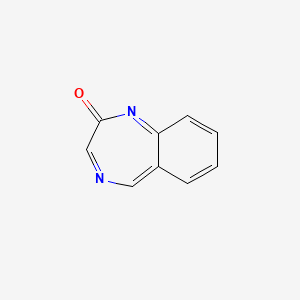
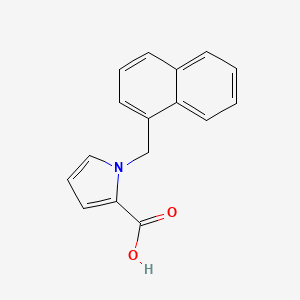
![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)
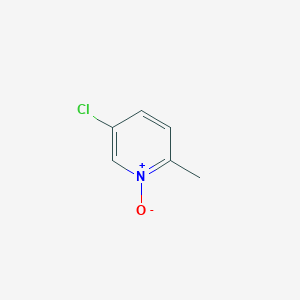
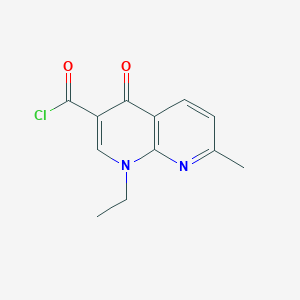
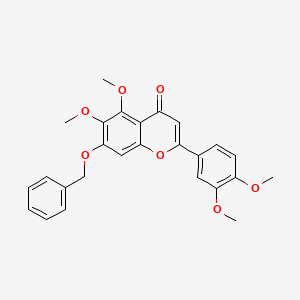
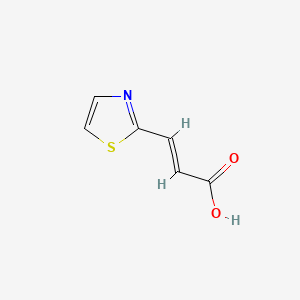
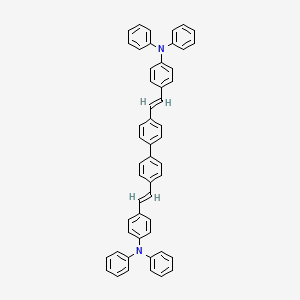
![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)